![molecular formula C17H11NO B11865573 2-Phenylindeno[1,2-b]pyrrol-4(1H)-one CAS No. 77152-20-6](/img/structure/B11865573.png)

2-Phenylindeno[1,2-b]pyrrol-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

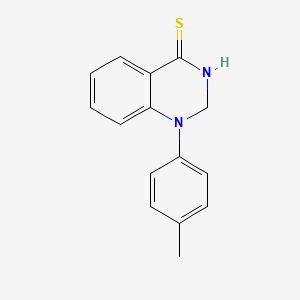

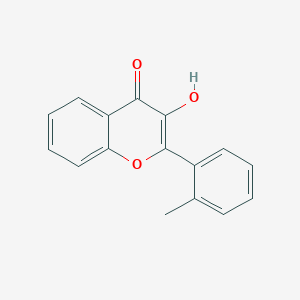

2-Phenylindeno[1,2-b]pyrrol-4(1H)-one is a heterocyclic compound that features a fused indene and pyrrole ring system with a phenyl group attached

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylindeno[1,2-b]pyrrol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indene derivatives with pyrrole derivatives in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like Lewis acids or Bronsted acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

化学反応の分析

反応の種類

2-フェニルインデノ[1,2-b]ピロール-4(1H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、m-クロロ過安息香酸 (m-CPBA) などの試薬を使用して酸化させて、N-オキシド誘導体を得ることができます.

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: ジクロロメタン中のm-CPBA。

還元: エタノール中の水素化ホウ素ナトリウムまたはテトラヒドロフラン中の水素化リチウムアルミニウム。

置換: N-ブロモスクシンイミド (NBS) を用いたハロゲン化または硝酸と硫酸を用いたニトロ化。

生成される主な生成物

酸化: N-オキシド誘導体。

還元: 環が水素化された化合物の還元形。

4. 科学研究への応用

2-フェニルインデノ[1,2-b]ピロール-4(1H)-オンは、科学研究においていくつかの用途があります。

科学的研究の応用

2-Phenylindeno[1,2-b]pyrrol-4(1H)-one has several applications in scientific research:

作用機序

2-フェニルインデノ[1,2-b]ピロール-4(1H)-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合することにより、それらの活性を調節する可能性があります。 たとえば、線維症またはがんの進行に関与する特定の酵素を阻害し、治療効果をもたらす可能性があります .

類似化合物との比較

類似化合物

ピロロ[3,2-b]ピロール-1,4-ジオン: 異なる置換パターンを持つ別の縮合ピロール化合物.

ピラゾロ[3,4-b]ピリジン: ピラゾール環がピリジン環に縮合した同様の複素環化合物.

チエノ[3,2-b]ピロール: チオフェン環がピロール環に縮合した化合物.

独自性

2-フェニルインデノ[1,2-b]ピロール-4(1H)-オンは、インデン環とピロール環の特定の縮合とフェニル基の存在により、独特の化学的および生物学的特性を付与されます。

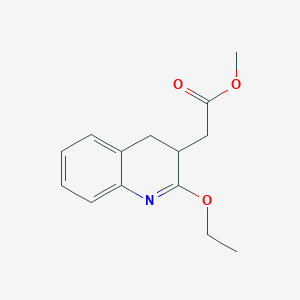

特性

CAS番号 |

77152-20-6 |

|---|---|

分子式 |

C17H11NO |

分子量 |

245.27 g/mol |

IUPAC名 |

2-phenyl-1H-indeno[1,2-b]pyrrol-4-one |

InChI |

InChI=1S/C17H11NO/c19-17-13-9-5-4-8-12(13)16-14(17)10-15(18-16)11-6-2-1-3-7-11/h1-10,18H |

InChIキー |

BDXCQKICGXATHW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C4=CC=CC=C4C3=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone](/img/structure/B11865516.png)

![2-Phenylfuro[2,3-C]quinoline](/img/structure/B11865531.png)

![9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one](/img/structure/B11865545.png)

![6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11865571.png)